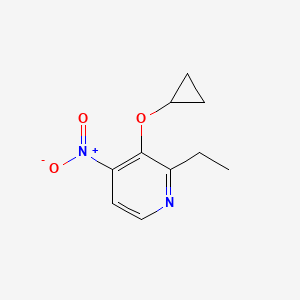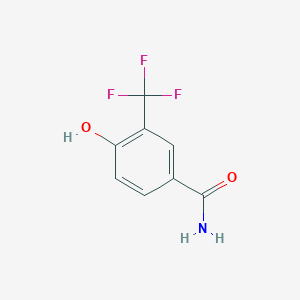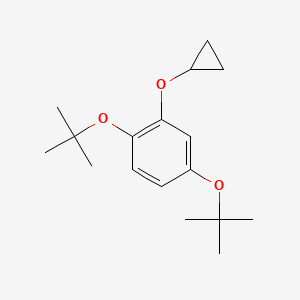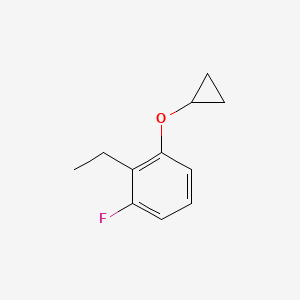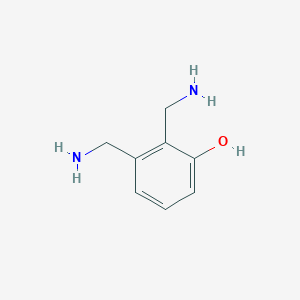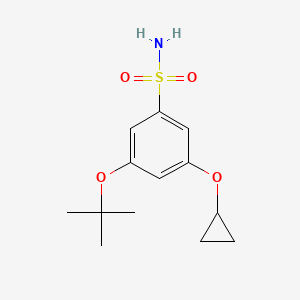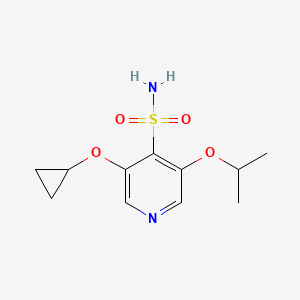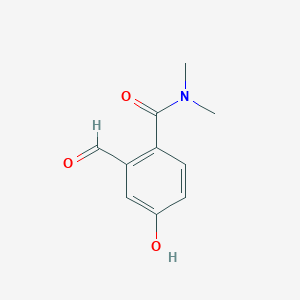
Tert-butyl 3-chloro-5-formylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-chloro-5-formylbenzylcarbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a chloro substituent, and a formyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-5-formylbenzylcarbamate typically involves the reaction of 3-chloro-5-formylbenzylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-chloro-5-formylbenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Tert-butyl 3-chloro-5-carboxybenzylcarbamate.
Reduction: Tert-butyl 3-chloro-5-hydroxymethylbenzylcarbamate.
Substitution: Tert-butyl 3-substituted-5-formylbenzylcarbamate (depending on the nucleophile used).
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-chloro-5-formylbenzylcarbamate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery.
Medicine: this compound and its derivatives may be explored for their therapeutic potential. The presence of the formyl group allows for further modifications to enhance the compound’s pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 3-chloro-5-formylbenzylcarbamate depends on its specific application and the target molecule it interacts with. In general, the formyl group can participate in nucleophilic addition reactions, while the chloro substituent can undergo nucleophilic substitution. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Molecular Targets and Pathways:
Nucleophilic Addition: The formyl group can react with nucleophiles, such as amines or thiols, to form imines or thioethers.
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Steric Effects: The tert-butyl group can affect the compound’s interaction with enzymes or receptors, potentially modulating its biological activity.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-chloro-5-hydroxymethylbenzylcarbamate: This compound is similar in structure but has a hydroxymethyl group instead of a formyl group.
Tert-butyl 3-chloro-5-carboxybenzylcarbamate: This compound has a carboxylic acid group in place of the formyl group.
Tert-butyl 3-substituted-5-formylbenzylcarbamate: These compounds have various substituents replacing the chloro group.
Uniqueness: Tert-butyl 3-chloro-5-formylbenzylcarbamate is unique due to the presence of both a formyl group and a chloro substituent on the benzene ring. This combination of functional groups allows for diverse chemical transformations and applications, making it a versatile compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C13H16ClNO3 |
|---|---|
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
tert-butyl N-[(3-chloro-5-formylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-7-9-4-10(8-16)6-11(14)5-9/h4-6,8H,7H2,1-3H3,(H,15,17) |
Clé InChI |
NWWPCZRPJCTFBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


